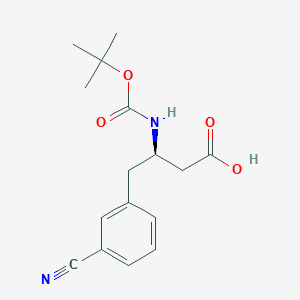

(R)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid

説明

®-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a cyanophenyl moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the chiral center: This can be achieved through asymmetric synthesis or chiral resolution techniques.

Introduction of the tert-butoxycarbonyl group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Attachment of the cyanophenyl group: This step involves a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

化学反応の分析

Types of Reactions

®-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid can undergo various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.

Substitution: The cyanophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.

Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Hydrolysis: Yields the free amine derivative.

Reduction: Produces the corresponding amine.

Substitution: Results in substituted cyanophenyl derivatives.

科学的研究の応用

Pharmaceutical Applications

-

Drug Development :

- The compound serves as a building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity. For example, derivatives of this compound are being explored for their potential as inhibitors in various enzymatic pathways, particularly in cancer therapy and neurodegenerative diseases .

- GSK-3β Inhibitors :

Biochemical Research

- Synthesis of Peptides :

- Mechanistic Studies :

Data Table: Applications Overview

Case Studies

-

GSK-3β Inhibitors :

- A study published in ACS Chemical Neuroscience highlighted the development of novel GSK-3β inhibitors based on modifications to this compound. These inhibitors demonstrated significant anti-inflammatory effects in vitro, showcasing the compound's utility in drug design aimed at neurological disorders .

- Peptide Research :

作用機序

The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc group can be removed to reveal the active amine, which can then participate in various biochemical pathways.

類似化合物との比較

Similar Compounds

(S)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid: The enantiomer of the compound, differing in the configuration of the chiral center.

®-3-amino-4-(3-cyanophenyl)butanoic acid: The deprotected form of the compound.

®-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: A similar compound without the nitrile group.

Uniqueness

®-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid is unique due to the presence of both the Boc-protected amino group and the cyanophenyl moiety. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry.

生物活性

(R)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid, commonly referred to as Boc-(R)-3-amino-4-(3-cyanophenyl)butyric acid, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, properties, and biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of Boc-(R)-3-amino-4-(3-cyanophenyl)butanoic acid is , with a molecular weight of 304.35 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, which is commonly used in peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₄ |

| Molecular Weight | 304.35 g/mol |

| CAS Number | 269726-83-2 |

| MDL Number | MFCD01860978 |

| Purity | ≥98% |

The biological activity of Boc-(R)-3-amino-4-(3-cyanophenyl)butyric acid is primarily linked to its role as an amino acid derivative, which can influence various biochemical pathways. Its structural similarity to neurotransmitters suggests potential interactions with neurotransmitter receptors, particularly those involved in the modulation of pain and inflammation.

Case Studies and Research Findings

- Neuroprotective Effects : Research has indicated that compounds similar to Boc-(R)-3-amino-4-(3-cyanophenyl)butyric acid exhibit neuroprotective properties. A study demonstrated that these compounds could reduce neuronal cell death in models of neurodegeneration by modulating glutamate receptors, thus preventing excitotoxicity.

- Anti-inflammatory Activity : In vitro studies have shown that Boc-(R)-3-amino-4-(3-cyanophenyl)butyric acid can inhibit pro-inflammatory cytokine production in macrophages. This indicates its potential use in treating inflammatory diseases.

- Analgesic Properties : Preliminary pharmacological assessments suggest that this compound may possess analgesic properties. Animal models have shown a reduction in pain response when treated with the compound, highlighting its potential utility in pain management therapies.

Summary of Biological Activities

特性

IUPAC Name |

(3R)-4-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-5-4-6-12(7-11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGNMSRSGBBZOE-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101149767 | |

| Record name | (βR)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101149767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269726-83-2 | |

| Record name | (βR)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269726-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101149767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。